Acidity (pKa) Differential: Enhanced Carboxylic Acid Dissociation vs. 6-Chloro and 6-Methyl Analogs
6-(Methylsulfonyl)-2-pyridinecarboxylic acid exhibits a predicted pKa of 3.04 ± 0.10, which is 0.23 log units lower (more acidic) than 6-chloropicolinic acid (pKa 3.27 ± 0.10) and 2.79 log units lower than 6-methylpicolinic acid (pKa 5.83) . This increased acidity stems from the strong electron-withdrawing inductive effect of the methylsulfonyl group (σₘ = +0.62) [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.04 ± 0.10 (predicted) |
| Comparator Or Baseline | 6-Chloropicolinic acid: pKa = 3.27 ± 0.10; 6-Methylpicolinic acid: pKa = 5.83 |
| Quantified Difference | ΔpKa = -0.23 (vs. 6-Cl); ΔpKa = -2.79 (vs. 6-Me) |
| Conditions | Predicted values using ACD/Labs Percepta; 6-Me pKa experimentally determined at 25°C |
Why This Matters
A lower pKa ensures a higher proportion of ionized (carboxylate) species at physiological pH, which directly influences aqueous solubility, membrane permeability, and protein-binding affinity in biological assays.
- [1] Bordwell F.G., Cooper D.L. Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. Recueil des Travaux Chimiques des Pays-Bas, 1952, 71(12), 1171-1178. View Source
